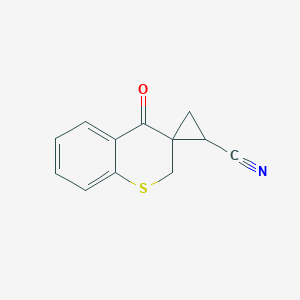
beta-(Spirocyanocyclopropyl)-thiochromanone
描述
Beta-(Spirocyanocyclopropyl)-thiochromanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Spirocyanocyclopropyl)-thiochromanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable thiochromanone derivative with a cyanocyclopropane reagent under basic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
化学反应分析
Types of Reactions
Beta-(Spirocyanocyclopropyl)-thiochromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Beta-(Spirocyanocyclopropyl)-thiochromanone has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Due to its unique structure, it is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用机制
The mechanism by which beta-(Spirocyanocyclopropyl)-thiochromanone exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of conformational flexibility, enabling the compound to fit into various binding sites. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic framework and are known for their biological activity.
Spirocyclic carbamates: These compounds are used as selective inhibitors in various biochemical assays.
Spirocyclic piperidines: Known for their potential as antibronchoconstrictor agents.
Uniqueness
Beta-(Spirocyanocyclopropyl)-thiochromanone is unique due to its combination of a spirocyclic structure with a thiochromanone core. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, which are not commonly found in other spirocyclic compounds. Additionally, its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic and medicinal chemistry.
属性
IUPAC Name |
4-oxospiro[2H-thiochromene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c13-6-8-5-12(8)7-15-10-4-2-1-3-9(10)11(12)14/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZMSZKRMWIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CSC3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















